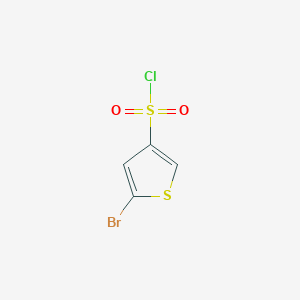
5-Bromothiophene-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromothiophene-3-sulfonyl chloride is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a bromine atom at the 5-position of the thiophene ring and a sulfonyl chloride group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromothiophene-3-sulfonyl chloride typically involves the bromination of thiophene followed by sulfonation and chlorination. One common method includes the following steps:
Bromination: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Sulfonation: The brominated thiophene is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
Chlorination: Finally, the sulfonic acid derivative is converted to the sulfonyl chloride using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromothiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Substitution: The bromine and sulfonyl chloride groups make the thiophene ring highly reactive towards nucleophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine, N-bromosuccinimide (NBS), and sulfur trioxide are commonly used.
Nucleophilic Substitution: Reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine or pyridine.
Coupling Reactions: Palladium catalysts and organoboron or organotin reagents are used under mild conditions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Coupled Products: Formed by Suzuki-Miyaura or Stille coupling reactions.
Scientific Research Applications
5-Bromothiophene-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is involved in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-Bromothiophene-3-sulfonyl chloride is primarily based on its ability to act as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various biological molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
- 5-Chlorothiophene-3-sulfonyl chloride
- 5-Fluorothiophene-3-sulfonyl chloride
- 5-Iodothiophene-3-sulfonyl chloride
Uniqueness
5-Bromothiophene-3-sulfonyl chloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in certain synthetic applications where other halogenated thiophene derivatives may not be as effective.
Properties
Molecular Formula |
C4H2BrClO2S2 |
|---|---|
Molecular Weight |
261.5 g/mol |
IUPAC Name |
5-bromothiophene-3-sulfonyl chloride |
InChI |
InChI=1S/C4H2BrClO2S2/c5-4-1-3(2-9-4)10(6,7)8/h1-2H |
InChI Key |
BQCZDFQXKWXXMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1S(=O)(=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


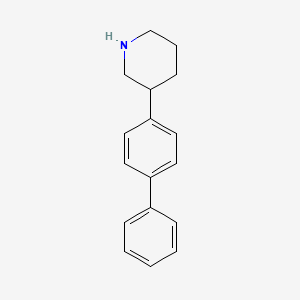
![[(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine](/img/structure/B13527498.png)


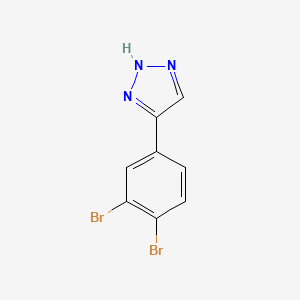

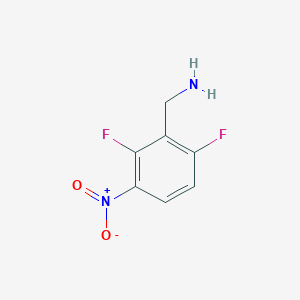

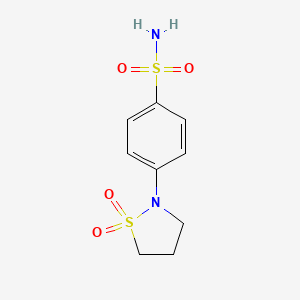


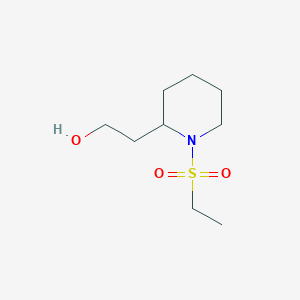

![2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]aceticacid](/img/structure/B13527573.png)
